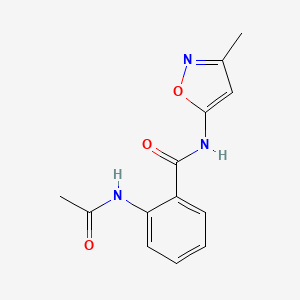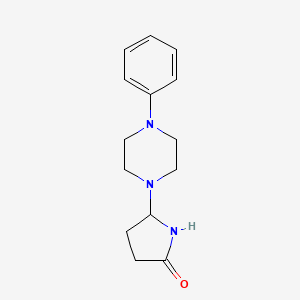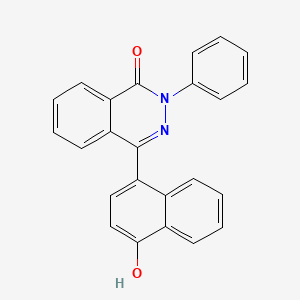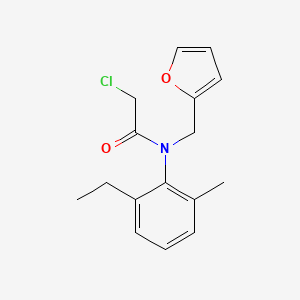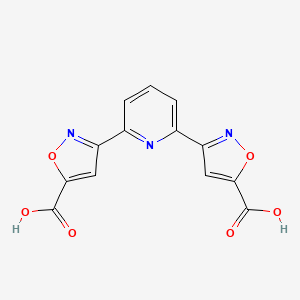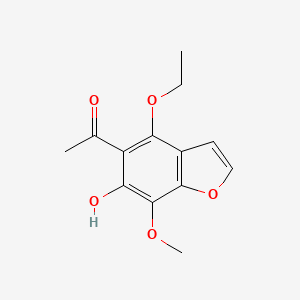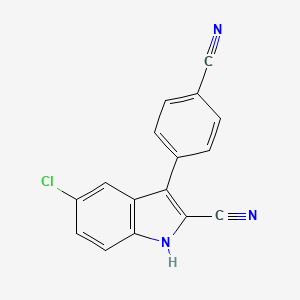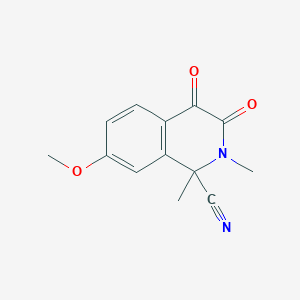
7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile: is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a dioxo-tetrahydroisoquinoline core with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst to form an intermediate compound. This intermediate is then subjected to cyclization and nitrile formation reactions under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it into an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, derivatives of this compound are investigated for their potential biological activities. Studies have shown that isoquinoline derivatives can exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in drug discovery and development .
Medicine: The compound and its derivatives are explored for their therapeutic potential. Research has indicated that certain isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, and modulators of biological pathways, offering potential treatments for various diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.
Mécanisme D'action
The mechanism of action of 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the dioxo and carbonitrile groups.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy, methyl, dioxo, and carbonitrile groups.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the dioxo and carbonitrile groups.
Uniqueness: The presence of the methoxy, methyl, dioxo, and carbonitrile groups in 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile imparts unique chemical properties and reactivity. These functional groups enhance its potential for diverse chemical reactions and applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
87486-29-1 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
7-methoxy-1,2-dimethyl-3,4-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C13H12N2O3/c1-13(7-14)10-6-8(18-3)4-5-9(10)11(16)12(17)15(13)2/h4-6H,1-3H3 |
Clé InChI |
GIJQKJVVXCTEGX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)OC)C(=O)C(=O)N1C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
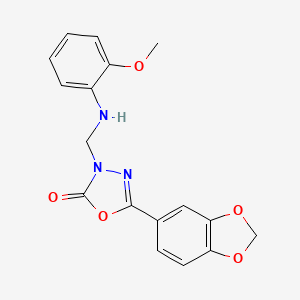
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)

![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)
